3-[Methyl(piperidin-4-yl)amino]propanoic acid dihydrochloride
Overview
Description
“3-[Methyl(piperidin-4-yl)amino]propanoic acid dihydrochloride” is a chemical compound with the CAS Number: 1797017-23-2 . It has a molecular weight of 259.18 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C9H18N2O2.2ClH/c1-11(7-4-9(12)13)8-2-5-10-6-3-8;;/h8,10H,2-7H2,1H3,(H,12,13);2*1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . It has a molecular weight of 259.18 .Scientific Research Applications
Piperidine Derivatives in Drug Discovery
- Application Summary : Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
- Methods of Application : The methods of application or experimental procedures vary depending on the specific therapeutic application. Generally, these compounds are synthesized and then tested in vitro and in vivo for their therapeutic effects .
- Results or Outcomes : The results or outcomes also vary depending on the specific therapeutic application. For example, some piperidine alkaloids isolated from natural herbs were found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
1. Process for the Preparation of (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine
- Application Summary : This process is used for the preparation of (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine, a key starting material for the synthesis of 3-{(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl}-3-oxo-propanenitrile .
- Methods of Application : The process involves several steps including N-acylation, quarternization, partial reduction, hydrolysis, reductive amination, and resolution .
- Results or Outcomes : The process provides an efficient and improved method for the preparation of (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine .
2. Biological Potential of Indole Derivatives
- Application Summary : Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods of Application : These compounds are synthesized and then tested in vitro and in vivo for their therapeutic effects .
- Results or Outcomes : The results or outcomes vary depending on the specific therapeutic application. For example, some indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
1. Process for the Preparation of (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine
- Application Summary : This process is used for the preparation of (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine, a key starting material for the synthesis of 3-{(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl}-3-oxo-propanenitrile .
- Methods of Application : The process involves several steps including N-acylation, quarternization, partial reduction, hydrolysis, reductive amination, and resolution .
- Results or Outcomes : The process provides an efficient and improved method for the preparation of (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine .
2. Biological Potential of Indole Derivatives
- Application Summary : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .
- Methods of Application : These compounds are synthesized and then tested in vitro and in vivo for their therapeutic effects .
- Results or Outcomes : The results or outcomes vary depending on the specific therapeutic application. For example, some indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Safety And Hazards
properties
IUPAC Name |
3-[methyl(piperidin-4-yl)amino]propanoic acid;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.2ClH/c1-11(7-4-9(12)13)8-2-5-10-6-3-8;;/h8,10H,2-7H2,1H3,(H,12,13);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIASLVKTXOWUQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)O)C1CCNCC1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[Methyl(piperidin-4-yl)amino]propanoic acid dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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